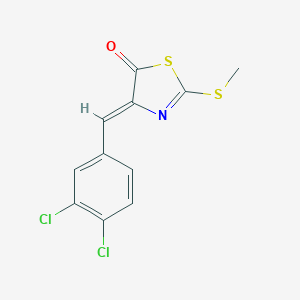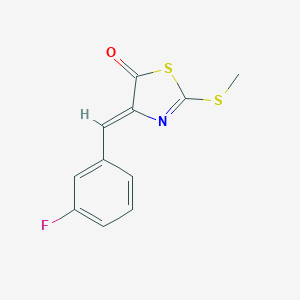![molecular formula C25H22N4O2S B307614 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307614.png)
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that belongs to the class of benzoxazepine derivatives. This compound has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways in cells. It has also been suggested that this compound may interact with DNA and RNA, thereby affecting gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which allows for the exploration of novel biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One possible direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is the investigation of its mechanism of action and its potential interaction with DNA and RNA. In addition, further studies could be conducted to explore the potential use of this compound in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound exhibits unique chemical and biological properties that make it an interesting subject of study. Further research is needed to fully understand the mechanism of action and potential uses of this compound.
Synthesemethoden
The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-naphthylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of triethylamine. The resulting product is then reacted with butyric anhydride and sodium sulfide to yield the final product. The synthesis of this compound has been reported in various scientific journals and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential use in various scientific research applications. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C25H22N4O2S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
1-(3-methylsulfanyl-6-naphthalen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one |
InChI |
InChI=1S/C25H22N4O2S/c1-3-8-21(30)29-20-12-7-6-11-19(20)22-23(26-25(32-2)28-27-22)31-24(29)18-14-13-16-9-4-5-10-17(16)15-18/h4-7,9-15,24H,3,8H2,1-2H3 |
InChI-Schlüssel |
WORFYTQQZLFLKG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)
![{6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307536.png)

![7-Butyryl-6-(4-methoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307538.png)

![4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)
![3-(Allylsulfanyl)-10-bromo-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307543.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307544.png)
![4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307545.png)
![2,6-Ditert-butyl-4-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B307547.png)
![6-[5-bromo-2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307548.png)
![{6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307550.png)
![3-[(2-butoxy-1-naphthyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307551.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-bromo-5-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307554.png)